molecular formula C14H19ClN2O3 B6580187 N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide CAS No. 1206993-10-3

N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide

Cat. No.: B6580187
CAS No.: 1206993-10-3
M. Wt: 298.76 g/mol
InChI Key: XIRYDBCPNZALIH-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and an ethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide typically involves the reaction of 2-chlorobenzylamine with 3-ethoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzylamine+3-ethoxypropylamineN’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide\text{2-chlorobenzylamine} + \text{3-ethoxypropylamine} \rightarrow \text{N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide} 2-chlorobenzylamine+3-ethoxypropylamine→N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide

Industrial Production Methods

In an industrial setting, the production of N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce ethoxypropylamines.

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-maleimide: Shares the chlorophenyl group but differs in its overall structure and reactivity.

    N-(3-Chlorophenyl)-2-methylbenzamide: Similar in having a chlorophenyl group but with different substituents and properties.

Uniqueness

N’-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-2-20-9-5-8-16-13(18)14(19)17-10-11-6-3-4-7-12(11)15/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRYDBCPNZALIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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